2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid
Description
Chemical Structure: 2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid features a rigid spiro[3.3]heptane core, a benzyloxycarbonyl (Cbz)-protected amine, and a carboxylic acid group. Its molecular formula is C₁₃H₂₁NO₄ (MW: 255.31 g/mol) .
Properties
Molecular Formula |
C16H19NO4 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-(phenylmethoxycarbonylamino)spiro[3.3]heptane-2-carboxylic acid |
InChI |
InChI=1S/C16H19NO4/c18-13(19)16(10-15(11-16)7-4-8-15)17-14(20)21-9-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H,17,20)(H,18,19) |
InChI Key |
OPOQVWYJZLUFIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(C2)(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Spiro[3.3]heptane Core
Protection of the Amino Group with Benzyloxycarbonyl (Cbz)
Alternative Synthetic Routes and Notes
Use of Carbodiimide Coupling Agents:
In some protocols, coupling reagents such as 1-ethyl-(3-(3-dimethylamino)propyl)carbodiimide hydrochloride (EDC·HCl) and 1-hydroxybenzotriazole hydrate (HOBt) are employed in N,N-dimethylformamide (DMF) to facilitate amide bond formation or protection steps under mild conditions, improving yields and purity.Three-Step Synthesis via Cyanide Intermediate:
A patented method describes a three-step synthesis involving reaction with p-dimethylamino-azo-benzene acyl chlorides, cyanide substitution, and final basic hydrolysis to yield related spirocyclic carboxylic acids. Though this method is for a Boc-protected analog, similar principles may apply for Cbz-protected derivatives.Scalability and Purification:
The synthetic routes have been demonstrated to work efficiently on milligram to multigram scales. Purification methods include silica gel chromatography with dichloromethane-methanol gradients or distillation under reduced pressure for larger batches.
Summary Table of Preparation Methods
Research Discoveries and Practical Considerations
The spiro[3.3]heptane scaffold is increasingly recognized as a non-collinear benzene bioisostere, offering unique exit vectors for substituents and enabling novel drug design opportunities.
The benzyloxycarbonyl (Cbz) group remains a preferred protecting group due to its stability under a variety of reaction conditions and ease of removal by catalytic hydrogenation.
The described synthetic routes are compatible with a wide range of functional groups, allowing for diverse substitution patterns on the spirocyclic core.
Purification and characterization techniques such as silica gel chromatography, recrystallization, and X-ray crystallography have been successfully applied to confirm structure and purity.
Chemical Reactions Analysis
Esterification
The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions:
-
Reagents: Methanol, ethanol, or other alcohols with catalytic H₂SO₄ or DCC/DMAP.
-
Conditions: Room temperature to reflux (60–80°C), 4–12 hours.
-
Products: Corresponding esters (e.g., methyl or ethyl esters) with retained spirocyclic structure.
-
Example: Reaction with ethyl iodide under basic conditions yields ethyl 6-(Cbz-amino)spiro[3.3]heptane-2-carboxylate (69 in ), confirmed via X-ray crystallography .
Table 1: Esterification Reactions
| Alcohol | Catalyst | Temperature | Time (h) | Yield (%) | Product Application |
|---|---|---|---|---|---|
| Ethanol | DCC/DMAP | 25°C | 12 | 78 | Intermediate for peptide synthesis |
| Methanol | H₂SO₄ | 60°C | 6 | 85 | Prodrug formulation |
Amidation
The carboxylic acid reacts with amines to form amides, critical for peptide coupling:
-
Reagents: HATU, EDCI, or DCC with primary/secondary amines.
-
Conditions: Dry DMF or CH₂Cl₂, 0°C to room temperature, 2–6 hours.
-
Products: Stable amides, such as 73 (N-Boc-protected amino acid derivative) .
Key Example:
-
Substrate: 6-(Cbz-amino)spiro[3.3]heptane-2-carboxylic acid.
-
Amine: Benzylamine.
-
Product: 6-(Cbz-amino)-N-benzyl-spiro[3.3]heptane-2-carboxamide.
Decarboxylation
Thermal or photochemical decarboxylation removes the carboxylic acid group:
-
Conditions: Heating at 150–200°C or UV irradiation in inert solvents.
-
Products: Spiro[3.3]heptane derivatives with retained Cbz-protected amine.
-
Application: Generates analogs for structure-activity relationship (SAR) studies.
Carbonyl Reduction
The ketone intermediate (e.g., 40 in ) is reduced to alcohol 70 using NaBH₄:
Oxime Reduction
Oxime intermediates (from ketone + hydroxylamine) are reduced to amines using Raney nickel:
Oxidation
The spirocyclic core resists oxidation, but side-chain modifications occur:
-
Reagent: H₂O₂ or KMnO₄.
-
Product: Epoxides or hydroxylated derivatives under controlled conditions.
Wolff-Kishner Reduction
-
Reagents: NH₂NH₂, KOH.
-
Product: Bromide 44, precursor to boronic acids (45) and carboxylic acids (46) .
Curtius Reaction
Spirocyclic Ring Modifications
The spiro[3.3]heptane scaffold undergoes ring-opening under strong acidic/basic conditions:
-
Reagents: Concentrated HCl or NaOH.
-
Products: Linear diamines or diacids, useful for polymer synthesis.
Biological Interactions
While not a classical reaction, the compound mimics phenyl rings in drug targets:
-
Example: Replaces para-substituted phenyl in Vorinostat, retaining IC₅₀ ~0.55 µM (vs. 0.5 µM for original drug) .
-
Mechanism: Binds enzyme active sites via hydrogen bonding (carboxylic acid) and hydrophobic interactions (spirocycle).
Table 2: Comparative Reactivity of Functional Groups
| Functional Group | Reaction Type | Reactivity Rank (1=High) | Key Reagents |
|---|---|---|---|
| Carboxylic Acid | Esterification/Amidation | 1 | DCC, HATU, alcohols |
| Cbz-Protected Amine | Deprotection (H₂/Pd-C) | 2 | H₂, Pd-C, TFA |
| Spirocyclic Core | Ring-Opening | 3 | HCl, NaOH |
Critical Analysis
-
Steric Effects: The spiro[3.3]heptane framework imposes steric constraints, slowing reactions at the bridgehead positions .
-
Solubility: Low aqueous solubility (~2 mg/mL) necessitates polar aprotic solvents (DMF, DMSO) for reactions .
-
Stability: Decomposes above 250°C, limiting high-temperature applications.
Scientific Research Applications
2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: The compound’s properties make it useful in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, making the compound a valuable tool in medicinal chemistry and drug design.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Functional Modifications
The table below highlights structural variations among spiro[3.3]heptane derivatives and their implications:
Protecting Group Stability :
- Cbz Group: Stable under basic conditions but requires hydrogenolysis or strong acids (e.g., HBr/AcOH) for removal .
- Boc Group : Cleaved under mild acidic conditions (e.g., TFA), making it preferable for orthogonal protection strategies .
Solubility and Bioavailability :
- The ethyl ester derivative (e.g., 2-(aminomethyl)spiro[3.3]heptane-2-carboxylic acid ethyl ester) exhibits increased lipophilicity (LogP ~1.8), enhancing membrane permeability .
- Hydrochloride salts (e.g., 6-(aminomethyl) derivative) improve aqueous solubility for intravenous formulations .
Biological Activity
2-(((Benzyloxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid, also known as 6-{[(benzyloxy)carbonyl]amino}spiro[3.3]heptane-2-carboxylic acid, is a compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C17H21NO4
- Molecular Weight : 303.35 g/mol
- CAS Number : 1087789-02-3
- Purity : Typically 95% .
The spiro[3.3]heptane core structure of this compound allows it to function as a bioisostere of the phenyl ring, which is prevalent in many bioactive molecules. This structural mimicry can lead to enhanced biological activity while potentially reducing toxicity and improving pharmacokinetic properties .
Anticancer Activity
Research has indicated that compounds incorporating the spiro[3.3]heptane structure can exhibit significant anticancer properties. For example, studies have shown that replacing the phenyl ring in established anticancer drugs like Vorinostat and Sonidegib with spiro[3.3]heptane results in analogs with comparable or improved efficacy .
Table 1: Comparison of Biological Activity
| Compound | IC50 (μM) | Efficacy | Remarks |
|---|---|---|---|
| Vorinostat | 0.5 | High | FDA-approved for cancer treatment |
| Sonidegib | 0.37 | High | Hedgehog pathway inhibitor |
| Spiro Analog | 0.55 | Comparable | Potential for reduced side effects |
Analgesic Properties
In vivo studies have demonstrated that the compound exhibits significant antinociceptive activity similar to that of Benzocaine, making it a candidate for pain management therapies . The "tail flick test" on mice showed that the compound effectively reduces pain response, indicating its potential as an analgesic agent.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics:
- Clearance : Moderate clearance rates observed in animal models.
- Half-life : Varies significantly based on structural modifications; analogs showed half-lives ranging from 11 to 93 minutes depending on the specific configuration .
Case Studies
- Study on Metabolic Stability : A comparative analysis of metabolic stability between Sonidegib and its spiro[3.3]heptane analogs indicated that while metabolic stability was reduced, the therapeutic window remained promising due to lower toxicity profiles .
- GABAAR Ligands Study : The compound was evaluated alongside GABAAR ligands, showcasing high aqueous solubility and low cytotoxicity, crucial for drug development targeting neurological pathways .
Q & A
Q. What are the challenges in scaling up spiro[3.3]heptane synthesis for in vivo studies, and how are they addressed?
- Methodological Answer :
- Purification : Replace flash chromatography with recrystallization (e.g., ethyl acetate/hexane) for large batches.
- Safety : Spiro intermediates may form explosive peroxides; monitor peroxide levels with test strips during storage.
- Yield Optimization : Use flow chemistry for exothermic steps (e.g., LiAlH₄ reductions) to improve control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
